molecular formula C22H10ClF3N2O3S2 B11184169 (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone

Cat. No.: B11184169
M. Wt: 506.9 g/mol
InChI Key: MCVZKMASUDQWFF-UHFFFAOYSA-N
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Description

(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is a complex organic compound that features a benzothiophene and phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone typically involves multi-step organic reactions The initial step often includes the nitration of benzothiophene, followed by chlorination The phenothiazine moiety is then introduced through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H10ClF3N2O3S2

Molecular Weight

506.9 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone

InChI

InChI=1S/C22H10ClF3N2O3S2/c23-19-13-7-6-12(28(30)31)10-18(13)33-20(19)21(29)27-14-3-1-2-4-16(14)32-17-8-5-11(9-15(17)27)22(24,25)26/h1-10H

InChI Key

MCVZKMASUDQWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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